REACTION_CXSMILES
|
[C:1]([O:21][CH3:22])(=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][C@@H:12]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[OH:13].COC(=O)C(C)CCCCCC/C=C\C[C@@H](CCCCCC)O>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH3:22][O:21][C:1](=[O:20])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12](=[O:13])[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19] |f:2.3,4.5.6|
|
Name
|
|
Quantity
|
312 mg
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC\C=C/C[C@H](O)CCCCCC)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(CCCCCC\C=C/C[C@H](O)CCCCCC)C)=O
|
Name
|
|
Quantity
|
1.52 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
8.3 mg
|
Type
|
catalyst
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This mixture was heated to 120° C. for 94 hours
|
Duration
|
94 h
|
Type
|
EXTRACTION
|
Details
|
The product was extracted from the TBAB with heptane
|
Type
|
CUSTOM
|
Details
|
After concentration 172 mg was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CCCCCCCCCCC(CCCCCC)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |